6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their wide range of applications in medicinal chemistry and material science . The compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets and play a significant role in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Compounds of the imidazo[1,2-a]pyridine class have been reported to exhibit significant anticonvulsant properties .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of a chemical compound .
Biochemical Analysis
Biochemical Properties
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to interact with enzymes such as phosphodiesterases and kinases, influencing their activity. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP). By modulating the activity of phosphodiesterases, this compound can alter the levels of these cyclic nucleotides, thereby affecting gene expression and cellular metabolism . Additionally, it has been reported to have anticonvulsant properties, impacting neuronal cells and reducing hyperexcitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. For example, its interaction with phosphodiesterases results in the inhibition of these enzymes, leading to increased levels of cAMP and cGMP . These changes can subsequently influence various downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time if not stored properly. Long-term studies have shown that it can maintain its biochemical activity for extended periods when stored at low temperatures and protected from light . In vitro and in vivo studies have demonstrated that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anticonvulsant activity and modulation of signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including respiratory irritation and skin irritation . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of metabolites in the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its concentration at the target sites, thereby affecting its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals can direct the compound to these compartments, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate . The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol . The resulting product is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form lactones or other cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, including tuberculosis and epilepsy
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, exhibiting different reactivity and biological activity.
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid:
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: The presence of an iodine atom affects the compound’s reactivity and potential use in radiolabeling for medical imaging.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBFPVLZLNEQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373697 | |
Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749849-14-7 | |
Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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